molecular formula C9H17NS B1529377 3-Thia-9-azaspiro[5.5]undecane CAS No. 311-22-8

3-Thia-9-azaspiro[5.5]undecane

Cat. No.: B1529377
CAS No.: 311-22-8
M. Wt: 171.31 g/mol
InChI Key: INLKVAIJVNGWSW-UHFFFAOYSA-N
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Description

3-Thia-9-azaspiro[55]undecane is a spirocyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into the spiro ring system

Mechanism of Action

Target of Action

The primary target of 3-Thia-9-azaspiro[5Similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The exact mode of action of 3-Thia-9-azaspiro[5If it acts similarly to the 3,9-diazaspiro[5.5]undecane-based compounds, it may bind to the GABAAR, inhibiting the receptor’s function . This inhibition could lead to changes in neuronal excitability.

Biochemical Pathways

The specific biochemical pathways affected by 3-Thia-9-azaspiro[5If it acts on the GABAAR, it could influence the GABAergic signaling pathway, affecting neuronal excitability and synaptic transmission .

Result of Action

The molecular and cellular effects of 3-Thia-9-azaspiro[5If it acts as an antagonist of the GABAAR, it could potentially increase neuronal excitability .

Preparation Methods

The synthesis of 3-Thia-9-azaspiro[5.5]undecane typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time .

Chemical Reactions Analysis

3-Thia-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Scientific Research Applications

3-Thia-9-azaspiro[5

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of specialty chemicals and advanced materials due to its stability and reactivity.

Comparison with Similar Compounds

3-Thia-9-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

    1-Oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in place of the sulfur atom, which can alter its chemical reactivity and biological activity.

    3,9-Diazaspiro[5.5]undecane:

The uniqueness of this compound lies in the presence of both sulfur and nitrogen atoms in the spiro ring, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-thia-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLKVAIJVNGWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-9-azaspiro[5.5]undecane
Reactant of Route 2
3-Thia-9-azaspiro[5.5]undecane
Reactant of Route 3
3-Thia-9-azaspiro[5.5]undecane
Reactant of Route 4
3-Thia-9-azaspiro[5.5]undecane
Reactant of Route 5
3-Thia-9-azaspiro[5.5]undecane
Reactant of Route 6
3-Thia-9-azaspiro[5.5]undecane

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